4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine
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Overview
Description
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine is an organic compound with the molecular formula C10H14BNO2. This compound is characterized by the presence of a pyridine ring substituted with a methoxy group and a dioxaborinane moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine typically involves the reaction of 2-methoxypyridine with a boronic acid derivative. The reaction is carried out under inert atmosphere conditions, often using a palladium catalyst to facilitate the formation of the boron-nitrogen bond. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the development of boron-containing drugs and bioactive molecules.
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine involves its interaction with specific molecular targets. The boron atom in the dioxaborinane moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar compounds to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine include:
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: Lacks the methoxy group, which may affect its reactivity and applications.
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: Contains an aldehyde group instead of a methoxy group, leading to different chemical properties and uses
Properties
Molecular Formula |
C11H16BNO3 |
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Molecular Weight |
221.06 g/mol |
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine |
InChI |
InChI=1S/C11H16BNO3/c1-11(2)7-15-12(16-8-11)9-4-5-13-10(6-9)14-3/h4-6H,7-8H2,1-3H3 |
InChI Key |
WNYLYSZJUYWBTJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=NC=C2)OC |
Origin of Product |
United States |
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